Thermochemical Stability vs. N-Oxide and Chloro Analogs
The crystalline standard enthalpy of formation (ΔfH°solid) for 5-Methoxybenzofurazan is 57.9 ± 1.7 kJ/mol, which is fundamentally different from its 1-oxide derivative (52.3 ± 3.3 kJ/mol) and the 5-chloro derivative (193.5 ± 1.8 kJ/mol) [1]. The enthalpy of sublimation (ΔcrgH°m) is also distinct at 89.2 ± 0.7 kJ/mol, compared to 96.0 ± 1.6 kJ/mol for the 1-oxide and 81.2 ± 1.8 kJ/mol for the 5-chloro derivative [1]. These differences arise from the altered electronic and structural environment due to the specific methoxy substitution, which directly impacts the compound's thermodynamic behavior in applications requiring precise energy balance, such as combustion studies or molecular design.
| Evidence Dimension | Standard Enthalpy of Formation (Crystalline) |
|---|---|
| Target Compound Data | ΔfH°solid = 57.9 ± 1.7 kJ/mol |
| Comparator Or Baseline | 5-Methoxybenzofurazan-1-oxide: 52.3 ± 3.3 kJ/mol; 5-Chlorobenzofurazan-1-oxide: 193.5 ± 1.8 kJ/mol |
| Quantified Difference | Target is 5.6 kJ/mol higher than 1-oxide and 135.6 kJ/mol lower than 5-chloro derivative |
| Conditions | Static-bomb calorimetry, T=298.15 K |
Why This Matters
Procurement of the precise compound is essential for experimental reproducibility in thermodynamic studies, as the enthalpy values are not interchangeable with other benzofurazan derivatives.
- [1] Acree, W. E., Bott, S. G., et al. (1996). Enthalpies of combustion of 5-methoxybenzofurazan, 5-methoxybenzofurazan-1-oxide, 5-methylbenzofurazan-1-oxide, 5-chlorobenzofurazan-1-oxide and 4-nitro-benzofurazan-1-oxide: the dissociation enthalpies of the N–O bonds. The Journal of Chemical Thermodynamics, 28(10), 1101-1109. View Source
